molecular formula C15H12F3NO2 B8241204 3-(Benzyloxy)-5-(trifluoromethyl)benzamide

3-(Benzyloxy)-5-(trifluoromethyl)benzamide

Cat. No.: B8241204
M. Wt: 295.26 g/mol
InChI Key: YARSXRKJTZSBKB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under specific reaction conditions . The benzyloxy group can be introduced through nucleophilic substitution reactions involving benzyl alcohol derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Benzyloxy)-5-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid
  • 3-(Benzyloxy)-5-(trifluoromethyl)benzyl alcohol
  • 3-(Benzyloxy)-5-(trifluoromethyl)benzylamine

Uniqueness

Compared to similar compounds, 3-(Benzyloxy)-5-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-phenylmethoxy-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)12-6-11(14(19)20)7-13(8-12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARSXRKJTZSBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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